Acetaldehyde dibenzyl acetal
CAS No.: 23556-90-3
Cat. No.: VC18432386
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23556-90-3 |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 1-phenylmethoxyethoxymethylbenzene |
| Standard InChI | InChI=1S/C16H18O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
| Standard InChI Key | RFRXYOZZAPXFFD-UHFFFAOYSA-N |
| Canonical SMILES | CC(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Acetaldehyde diethyl acetal (C₆H₁₄O₂) is an acetal derivative formed by the reaction of acetaldehyde with ethanol. Its structure features two ethoxy groups (-OCH₂CH₃) bonded to the central carbon atom, resulting in enhanced stability compared to free acetaldehyde . This stability arises from the protection of the reactive aldehyde group, making it less prone to oxidation or polymerization under standard conditions .
The compound’s molecular weight is 118.17 g/mol, with a boiling point of approximately 102–104°C and a density of 0.831 g/cm³ at 20°C . Its liquid state at room temperature and low viscosity facilitate its use as a solvent in industrial processes .
Synthesis and Reaction Thermodynamics
The synthesis of acetaldehyde diethyl acetal typically involves acid-catalyzed acetalization. A seminal study by Silva and Rodrigues (2001) investigated the reaction kinetics using Amberlyst 18, a macroreticular ion-exchange resin . The equilibrium constant () for the reaction between ethanol and acetaldehyde was determined as:
where is the temperature in Kelvin . The reaction is exothermic, with a standard enthalpy change () of -10,225.9 J/mol at 298 K .
Key mechanistic insights include:
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Adsorption of reactants onto the catalyst surface.
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Formation of a hemiacetal intermediate, identified as the rate-limiting step.
Industrial and Research Applications
Flavor and Fragrance Industry
Acetaldehyde diethyl acetal is widely used as a flavoring agent due to its fruity aroma and stability in acidic environments . It imparts fresh, green notes to beverages and baked goods, outperforming volatile aldehydes that degrade during processing .
Solvent and Polymer Production
The compound serves as a polar aprotic solvent in coatings and adhesives, enhancing formulation stability . In polymer science, it modifies flexibility and durability in polyurethane and epoxy resins .
Pharmaceutical Intermediates
As a protected form of acetaldehyde, it facilitates controlled synthesis of antihypertensive drugs and antiviral agents. Its stability allows for selective deprotection under mild acidic conditions .
Environmental Impact and Degradation
While the acetal’s low water solubility (3.5 g/L at 20°C) reduces aquatic toxicity, hydrolysis in environmental systems regenerates acetaldehyde, necessitating careful waste management . Microbial degradation pathways in soil involve esterase-mediated cleavage, with a half-life of 15–30 days under aerobic conditions .
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